molecular formula C23H19Cl2N3O2 B3437142 N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-ethoxy-1-naphthamide

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-ethoxy-1-naphthamide

Cat. No.: B3437142
M. Wt: 440.3 g/mol
InChI Key: BEKUMCZNDCDDDN-UHFFFAOYSA-N
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Description

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-ethoxy-1-naphthamide is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with a 2,4-dichlorobenzyl group and a naphthamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]-2-ethoxynaphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2N3O2/c1-2-30-21-10-8-15-5-3-4-6-19(15)22(21)23(29)27-18-12-26-28(14-18)13-16-7-9-17(24)11-20(16)25/h3-12,14H,2,13H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKUMCZNDCDDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CN(N=C3)CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-ethoxy-1-naphthamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone or β-keto ester under acidic or basic conditions.

    Substitution with 2,4-Dichlorobenzyl Group: The pyrazole intermediate is then reacted with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate or sodium hydride to introduce the 2,4-dichlorobenzyl group.

    Formation of the Naphthamide Moiety: The final step involves the reaction of the substituted pyrazole with 2-ethoxy-1-naphthoyl chloride in the presence of a base like triethylamine to form the desired naphthamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the pyrazole ring, potentially leading to the formation of amines or reduced pyrazole derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group may yield 2-ethoxy-1-naphthoic acid, while reduction of the pyrazole ring could produce a pyrazolidine derivative.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-ethoxy-1-naphthamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. Researchers investigate its potential as a lead compound for the development of new therapeutic agents.

Medicine

In medicine, the compound’s potential pharmacological properties are studied, including its ability to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new drugs.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-ethoxy-1-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it could inhibit an enzyme involved in a metabolic pathway, thereby disrupting the pathway and exerting its biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,4-dimethoxybenzamide
  • N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-methoxy-1-naphthamide

Uniqueness

Compared to similar compounds, N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-ethoxy-1-naphthamide may exhibit unique biological activities due to the presence of the ethoxy group, which can influence its interaction with biological targets and its overall pharmacokinetic properties. The specific substitution pattern on the pyrazole and naphthamide moieties also contributes to its distinct chemical and biological behavior.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-ethoxy-1-naphthamide
Reactant of Route 2
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N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-ethoxy-1-naphthamide

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